Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(trifluoromethyl)phenyl]guanidine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(trifluoromethyl)phenyl]guanidine
Executive Summary
N-[4-(trifluoromethyl)phenyl]guanidine represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for highly basic alkyl guanidines and a modulator of physicochemical properties in drug design. The presence of the trifluoromethyl (
Physicochemical Architecture
The utility of N-[4-(trifluoromethyl)phenyl]guanidine lies in the interplay between the strongly basic guanidine moiety and the electron-withdrawing trifluoromethyl group.
Key Properties Table
| Property | Value / Description | Source/Validation |
| CAS Number | 130066-24-9 | ChemicalBook [1] |
| Molecular Formula | PubChem [2] | |
| Molecular Weight | 203.17 g/mol | PubChem [2] |
| Predicted | 10.17 ± 0.10 | Chemdad [3] |
| LogP (Predicted) | ~1.8 - 2.1 | Calculated (Consensus) |
| H-Bond Donors | 3 | Structural Analysis |
| H-Bond Acceptors | 1 | Structural Analysis |
| Electronic Effect | Hammett Constant |
The "Fluorine Effect" on Basicity
Unlike alkyl guanidines (
-
Mechanism: The EWG destabilizes the positive charge on the conjugate acid (guanidinium species), favoring the neutral free base form more than unsubstituted phenylguanidine (
). -
Impact: This shift (
) improves membrane permeability by increasing the fraction of the neutral species available to cross lipid bilayers, while retaining sufficient basicity for electrostatic interactions with anionic residues (e.g., Asp/Glu) in protein binding pockets.
Synthetic Methodologies
Synthesis of electron-deficient N-aryl guanidines is challenging due to the reduced nucleophilicity of the parent aniline.
Route Selection Strategy
We evaluate three common pathways. The Pyrazole-1-carboxamidine route is designated as the "Gold Standard" for research-scale synthesis due to mild conditions and high purity.
Figure 1: Decision matrix for selecting the optimal synthetic route. The pyrazole method is prioritized for safety and yield.
Detailed Protocol: Pyrazole-Mediated Guanylation
Objective: Synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride.
Reagents:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol). The mixture may remain a suspension.
-
Activation: Add DIPEA (2.1 mL, 12 mmol) dropwise. The base neutralizes the HCl, generating the free reactive carboxamidine species.
-
Reaction: Heat the mixture to reflux (80°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The electron-deficient aniline reacts slower than typical anilines; ensure complete consumption of the pyrazole reagent.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL under reduced pressure.
-
Add diethyl ether (50 mL) to induce precipitation of the guanidine salt.
-
Filter the white solid and wash with cold ether to remove the pyrazole byproduct.
-
-
Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (C18 reverse phase is preferred to handle the polar guanidine).
Mechanism of Action:
The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic amidine carbon of the pyrazole reagent. The pyrazole acts as a good leaving group (
Medicinal Chemistry Applications
NHE-1 Inhibition
The N-aryl guanidine motif is structurally homologous to the acylguanidine moiety found in Cariporide and Amiloride , potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).
-
Role: The guanidine group mimics the sodium ion (
), competing for the binding site on the transporter. -
Advantage: The 4-trifluoromethyl group increases lipophilicity, potentially enhancing access to the transmembrane binding pocket compared to unsubstituted analogues.
Bioisosteric Replacement
In drug design, this scaffold is often used to replace:
-
Benzamidines: To reduce basicity and improve oral bioavailability.
-
Amino-pyridines: To alter H-bond geometry.
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's interaction with biological targets.
Safety & Handling
-
Starting Material Toxicity: 4-(Trifluoromethyl)aniline is toxic if swallowed or inhaled and causes serious eye damage (H301, H318) [4].[1] All weighing must occur in a fume hood.
-
Guanidine Handling: Guanidine salts are skin irritants. Wear nitrile gloves and safety glasses.
-
Waste Disposal: Fluorinated organic waste must be segregated from general organic solvents in many jurisdictions to prevent issues in incineration (HF generation).
References
-
ChemicalBook. (2025).[2] N-(4-Trifluoromethyl-phenyl)-guanidine Properties and CAS Data. Retrieved from
-
PubChem. (2025).[3][4][5] Compound Summary: N-[4-(trifluoromethyl)phenyl]guanidine.[6][7] National Center for Biotechnology Information. Retrieved from
-
Chemdad. (2025). N-(4-Trifluoromethyl-phenyl)-guanidine MSDS and Properties.[6][7] Retrieved from
-
National Institutes of Health (NIH). (2025). 4-(Trifluoromethyl)aniline Safety Data Sheet. PubChem Laboratory Chemical Safety Summary.[3] Retrieved from
- Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. (Standard protocol reference).
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. 1-(4-Fluorophenyl)guanidine | C7H8FN3 | CID 1549311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[4-(trifluoromethoxy)phenyl]guanidine | 1125409-87-1 [amp.chemicalbook.com]
- 7. N-(4-TRIFLUOROMETHYL-PHENYL)-GUANIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
